Product packaging for Amyloid b-Protein (16-22) Trifluoroacetate(Cat. No.:CAS No. 153247-41-7)

Amyloid b-Protein (16-22) Trifluoroacetate

Cat. No.: B6295751
CAS No.: 153247-41-7
M. Wt: 967.0 g/mol
InChI Key: WMQMXRMQUXWHCC-YJVMEOIXSA-N
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Description

Significance of Amyloid-β in Neurodegenerative Research

Amyloid-β (Aβ) peptide is a central molecule in the study of neurodegenerative diseases, most notably Alzheimer's disease. pnas.org In Alzheimer's, the dysregulation and subsequent aggregation of Aβ peptides lead to the formation of extracellular senile plaques, one of the primary pathological features found in the brain. pnas.orgfrontiersin.org These plaques, along with neurofibrillary tangles, are implicated in a cascade of events that includes neuronal dysfunction, synaptic loss, and ultimately, cognitive decline. rsc.orgaip.org

The Aβ peptide is derived from the proteolysis of a larger transmembrane protein called the amyloid precursor protein (APP). acs.org The specific cleavage of APP can result in Aβ peptides of varying lengths, with Aβ(1-40) and Aβ(1-42) being the most common isoforms. Aβ(1-42) is considered more prone to aggregation and is a major component of amyloid plaques. pnas.org Research has established a strong correlation between the accumulation of Aβ and the progression of Alzheimer's disease, making it a critical target for diagnostic and therapeutic strategies. rsc.orgresearchgate.net Imaging techniques that detect Aβ plaques are used for early diagnosis, and therapies aimed at reducing Aβ production or enhancing its clearance are major areas of investigation. rsc.org Beyond Alzheimer's, Aβ pathology has also been linked to other neurodegenerative conditions, such as Parkinson's disease and cerebral amyloid angiopathy. researchgate.net

Rationale for Utilizing Amyloid b-Protein (16-22) Trifluoroacetate (B77799) as a Model System

The full-length Aβ peptides, particularly Aβ(1-42), are notoriously difficult to synthesize and study due to their high propensity for aggregation. frontiersin.org To overcome these challenges, researchers often use shorter fragments of the Aβ peptide that retain key amyloidogenic properties. The Amyloid β-Protein (16-22) fragment, with the sequence Lys-Leu-Val-Phe-Phe-Ala-Glu (KLVFFAE), is one of the most widely studied model systems. nih.govpnas.orgpnas.org This seven-residue peptide comprises the central hydrophobic core of the full-length Aβ and is capable of forming well-ordered amyloid fibrils in vitro. nih.govpnas.org Its small size makes it easier to synthesize and purify, allowing for detailed biophysical and structural studies that are often impractical with the full-length peptide. pnas.orgnih.gov

Studies using this fragment have provided significant insights into the fundamental mechanisms of amyloid formation, including the kinetics of aggregation, the role of specific amino acid interactions, and the structural characteristics of amyloid fibrils. researchgate.netnih.gov For instance, solid-state NMR studies on Aβ(16-22) have revealed detailed information about its β-strand conformation and the antiparallel organization of β-sheets within the fibrils. nih.govacs.org

The trifluoroacetate (TFA) salt form of the peptide is commonly used in research. Trifluoroacetic acid is a strong acid used during the final steps of peptide purification by reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org Crucially, TFA also acts as a powerful disaggregating agent. Pre-treating synthetic amyloid peptides with TFA helps to break down any pre-existing aggregates or seeds, ensuring that the peptide is in a monomeric, random coil state at the start of an experiment. This is critical for obtaining reproducible results in aggregation assays and other biophysical studies.

Chemical Properties of Amyloid b-Protein (16-22)

PropertyValueSource(s)
Sequence H-Lys-Leu-Val-Phe-Phe-Ala-Glu-OH (KLVFFAE) anaspec.commedchemexpress.com
Molecular Formula C43H64N8O10 medchemexpress.comanaspec.com
Molecular Weight 853.02 g/mol medchemexpress.comcato-chem.com
Form Lyophilized Powder anaspec.com
Purity Typically ≥95% (by HPLC) anaspec.comabcam.com
Secondary Structure in Fibrils Antiparallel β-sheet pnas.orgresearchgate.netabcam.com
Solubility Soluble in water (e.g., to 1 mg/ml) abcam.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H65F3N8O12 B6295751 Amyloid b-Protein (16-22) Trifluoroacetate CAS No. 153247-41-7

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N8O10.C2HF3O2/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53;3-2(4,5)1(6)7/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61);(H,6,7)/t27-,30-,31-,32-,33-,34-,36-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMXRMQUXWHCC-YJVMEOIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H65F3N8O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Synthesis and Preparation in Research Contexts

Peptide Synthesis Approaches for Research-Grade Amyloid β-Protein (16-22)

The chemical synthesis of amyloidogenic peptides like Amyloid β-Protein (16-22), with its sequence Ac-Lys-Leu-Val-Phe-Phe-Ala-Glu-NH2, presents significant challenges due to its high hydrophobicity and propensity for on-resin aggregation during synthesis. pnas.orgresearchgate.net The method of choice for producing research-grade Aβ(16-22) is Solid Phase Peptide Synthesis (SPPS), primarily utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govnih.gov This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Challenges in synthesizing this "difficult sequence" arise from intermolecular hydrogen bonding between growing peptide chains, which can lead to incomplete reactions and the formation of deletion sequences. researchgate.netnih.gov To mitigate this, researchers have developed several optimized strategies:

Specialized Solvents: The use of anti-aggregation solvents like dimethyl sulfoxide (B87167) (DMSO) as a cosolvent during the coupling steps has been shown to disrupt secondary structure formation and improve synthesis efficiency. tandfonline.com

Elevated Temperatures: Performing the synthesis at elevated temperatures can help to minimize the self-association of peptide chains on the resin. nih.gov

Strategic Coupling Reagents: The choice of coupling reagents is critical. Stronger acylating agents may be employed to overcome the reduced reactivity of the growing peptide's N-terminus. nih.gov

Resin and Linker Selection: The synthesis is often performed on resins like PEG-based ChemMatrix, which can improve solvation of the peptide chains. rsc.org

Following cleavage from the resin and deprotection of amino acid side chains, which is typically accomplished using strong acids like trifluoroacetic acid (TFA), the crude peptide is purified. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification, often using a water/acetonitrile gradient containing 0.1% TFA. nih.gov The final product is a highly pure lyophilized powder, typically as a trifluoroacetate (B77799) salt, which is verified by mass spectrometry and amino acid analysis. nih.gov

Table 1: Overview of SPPS Strategies for Amyloidogenic Peptides

ParameterDescriptionRationale/Advantage
Synthesis Strategy Fmoc/tBu Solid Phase Peptide Synthesis (SPPS)The most common and robust method for peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain on a solid support. nih.govnih.gov
Key Challenge On-resin aggregation due to hydrophobicityThe Aβ(16-22) sequence is highly prone to forming β-sheets, which hinders subsequent amino acid coupling steps, leading to impurities. researchgate.netrsc.org
Mitigation: Solvents Use of Dimethyl Sulfoxide (DMSO)DMSO acts as an anti-aggregation agent, disrupting secondary structures and promoting more efficient coupling reactions. tandfonline.com
Mitigation: Reagents Stronger acylating reagentsThese can overcome the steric hindrance and reduced reactivity associated with aggregated peptide chains on the resin. nih.gov
Purification Reversed-Phase HPLC (RP-HPLC)Standard procedure to achieve high purity (>95%) of the final peptide, separating the target peptide from deletion sequences and other impurities. nih.gov
Final Form Lyophilized Trifluoroacetate (TFA) SaltTFA is used in the cleavage and purification steps, resulting in a stable, lyophilized powder that contains residual trifluoroacetate ions. nih.govresearchgate.net

Methodologies for Preparing Non-Aggregated Amyloid β-Protein (16-22) Solutions

Due to the peptide's history during synthesis and lyophilization, the resulting powder often contains pre-formed aggregates or "seeds" that can accelerate fibrillation when dissolved. researchgate.netbachem.com Therefore, preparing a well-defined, monomeric, and non-aggregated starting solution is a critical first step for any biophysical or biological study. Several protocols have been established to achieve this, primarily focusing on disaggregating the peptide and then transferring it into a suitable aqueous buffer.

A widely adopted and effective method involves a two-step process: first, treatment with a strong organic solvent to break down any existing β-sheet structures, followed by careful solubilization for experimental use.

Disaggregation with Hexafluoroisopropanol (HFIP): The lyophilized peptide is first dissolved in 100% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). bachem.comnih.gov HFIP is a potent solvent that disrupts the hydrophobic interactions and hydrogen bonds that stabilize β-sheet aggregates, effectively generating a monomeric peptide state. researchgate.netbachem.com The HFIP is then evaporated under a stream of nitrogen or in a vacuum concentrator, leaving a thin film of monomeric peptide. This film can be stored at low temperatures (-20°C or -80°C) until use. nih.govnih.gov

Solubilization for Experiments: The HFIP-treated peptide film is then resuspended. A common practice is to first dissolve the film in a small volume of dry dimethyl sulfoxide (DMSO) to a high concentration (e.g., 5 mM). nih.gov This stock solution can then be diluted to the final desired experimental concentration in an appropriate aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture media. bachem.comnih.gov This procedure helps to erase the "structural history" of the peptide, allowing for more controlled and reproducible aggregation studies. nih.gov

Alternative methods include pretreating the peptide with an alkaline solution, such as 0.1 M aqueous ammonia (B1221849) or dilute sodium hydroxide (B78521) (NaOH), to a pH of >9-10.5, which also helps to monomerize the peptide before lyophilization and subsequent use. researchgate.netbachem.com

Table 2: Protocols for Preparing Non-Aggregated Aβ(16-22) Solutions

StepMethodPurposeKey Considerations
1. Disaggregation Treatment with 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)To break down pre-formed aggregates and β-sheet structures from the lyophilized powder, creating a monomeric starting material. bachem.comHFIP is volatile and must be completely removed in vacuo to leave a peptide film. bachem.comnih.gov
1. Disaggregation (Alternative) Alkaline Pretreatment (e.g., NaOH, NH₄OH)To dissolve and disaggregate the peptide by increasing pH, which disrupts charge interactions involved in aggregation. researchgate.netbachem.comThe resulting solution is typically lyophilized again before use in experiments. researchgate.net
2. Resuspension Dissolution in Dimethyl Sulfoxide (DMSO)To create a concentrated, non-aqueous stock solution from the HFIP-treated peptide film that prevents immediate re-aggregation. nih.govUse of dry, high-quality DMSO is crucial. The stock is typically sonicated to ensure complete dissolution. nih.gov
3. Final Dilution Dilution into Aqueous Buffer (e.g., PBS, Tris)To prepare the final working solution at the desired concentration for biophysical or cell-based assays.Rapid dilution into cold buffer can favor the formation of soluble oligomers, while incubation at 37°C in acidic conditions may promote fibril formation. nih.gov

Structural Elucidation of Amyloid B Protein 16 22 Aggregates

Monomeric and Oligomeric Conformations of Amyloid β-Protein (16-22)

The initial stages of aggregation for Amyloid β-Protein (16-22) involve the transition from soluble monomers into various oligomeric forms. These early assemblies are transient and structurally diverse, representing key steps on the pathway to mature fibrils.

Characterization of Early-Stage Oligomers

The aggregation of Amyloid β-Protein (16-22) is a rapid process that proceeds from monomers to oligomers and ultimately to fibrils. acs.orgfigshare.comnih.gov These early-stage oligomers are known to be transient and heterogeneous in nature, making their detailed structural characterization challenging. acs.orgbiorxiv.orgpnas.org Single-molecule fluorescence studies have shown that the oligomer population is highly heterogeneous in size. pnas.org Molecular dynamics simulations suggest that the isolated Aβ(16-22) peptide primarily exists as a random coil, but systems with multiple peptide chains quickly form aggregated structures with high β-sheet content. nih.gov The aggregation process can be influenced by environmental factors; for instance, at hydrophilic-hydrophobic interfaces, monomers can form aggregates consisting of two distinct layers. mdpi.com While a broad range of oligomer sizes may form, it is believed that species within a specific size range are necessary for the efficient conversion into more ordered fibrillar structures. pnas.org

Identification of Intermediate Aggregate Morphologies (e.g., flake-like structures)

During the aggregation process of Amyloid β-Protein (16-22), distinct intermediate morphologies have been identified. Atomic force microscopy (AFM) has revealed the formation of "flake-like" structures in the early stages of aggregation. acs.orgfigshare.comnih.govresearchgate.net These flake-like aggregates are considered an unstable intermediate state. acs.orgresearchgate.net In situ AFM imaging has provided clear evidence that these structures eventually dissolve into oligomers or short protofibrils, which then reorganize into mature fibrils. acs.orgnih.gov Despite their transient nature, fluorescence and infrared spectroscopy experiments confirm that these flake-like structures contain β-sheet components. acs.orgresearchgate.net The formation of these morphologies can be pH-dependent; at an acidic pH of 3, Aβ(16-22) peptides at an air-water interface assemble into elongated flakes that can be up to 350 nm in length. acs.org

Aggregate Morphology Description Techniques Used for Identification Key Findings
Early-Stage Oligomers Small, soluble aggregates formed from monomers.Single-Molecule Fluorescence, Molecular DynamicsHeterogeneous in size, transient nature. acs.orgbiorxiv.orgpnas.org
Flake-like Structures Unstable, intermediate aggregates.Atomic Force Microscopy (AFM), Fluorescence Spectroscopy, ATR-FTIRContain β-sheet components; dissolve into oligomers/protofibrils for reorganization. acs.orgfigshare.comnih.govresearchgate.net
Protofibrils Elongated, fibril precursors.Atomic Force Microscopy (AFM)Formed from the reorganization of intermediate structures. acs.org

Role of Specific Residues in Oligomer Formation (e.g., KLVFFAE sequence)

The seven-residue sequence of Amyloid β-Protein (16-22), KLVFFAE, is recognized as a core domain essential for the self-assembly and aggregation of the full-length Aβ peptide. nih.gov This fragment is one of the shortest capable of forming amyloid fibrils and is frequently used as a model system. acs.orgnih.govresearchgate.net The central hydrophobic core, spanning residues 17-21 (LVFFA), is considered pivotal for aggregation. researchgate.netjst.go.jp Within this core, the two adjacent phenylalanine residues (F19, F20) are thought to drive aggregation through aromatic stacking interactions. nih.gov

Furthermore, electrostatic interactions play a crucial role. The oppositely charged residues at the N-terminus (Lys16) and C-terminus (Glu22) facilitate the formation of antiparallel β-sheets through the creation of salt bridges. mdpi.comjst.go.jpresearchgate.netnih.gov Molecular dynamics simulations have shown that both inter-peptide hydrophobic and electrostatic interactions are critical for the formation of the antiparallel β-sheet structure in Aβ(16-22) oligomers. researchgate.net The specific order of the amino acid sequence is also vital; a reversed Aβ(22-16) peptide shows markedly different aggregation kinetics and morphology. nih.gov

Fibrillar Architectures of Amyloid β-Protein (16-22)

The mature form of Amyloid β-Protein (16-22) aggregates are well-ordered fibrils characterized by specific β-sheet architectures. These structures are defined by the alignment of the peptide strands relative to one another.

In-Register and Out-of-Register β-Sheet Alignments

The arrangement of β-strands within the fibril can be either "in-register," where identical residues of adjacent strands align, or "out-of-register," where they are shifted relative to one another. For Aβ(16-22), simulations suggest a dynamic process where the peptide may pass through an intermediate out-of-register state before settling into a final in-register antiparallel alignment. pnas.org Extensive molecular dynamics simulations have revealed the presence of multiple in-register and out-of-register parallel and antiparallel β-strand alignments. nih.govresearchgate.net Specifically for the antiparallel arrangement, out-of-register alignments with shifts of one, two, or three residues are predominantly observed, a finding that aligns with solid-state NMR data on Aβ peptides. nih.govresearchgate.net While in-register parallel β-sheets are a common feature in the fibrils of full-length Aβ, fragments like Aβ(16-22) demonstrate more complex arrangements. pnas.orgnih.gov

Antiparallel and Parallel β-Sheet Structures

A defining characteristic of the Aβ(16-22) fibril is the orientation of the β-strands within the β-sheet. Numerous studies using solid-state NMR and molecular dynamics simulations have concluded that mature Aβ(16-22) fibrils are predominantly organized into an antiparallel β-sheet structure. acs.orgnih.govresearchgate.netpnas.org In this arrangement, the electrostatic attraction between the N-terminal Lys16 and C-terminal Glu22 of adjacent peptides helps stabilize the structure. mdpi.com

However, the aggregation pathway may be more complex than a direct formation of antiparallel fibrils. Some research indicates a structural transition occurs during aggregation. acs.orgbiorxiv.org Using advanced techniques like atomic force microscopy-infrared nanospectroscopy, it has been shown that early-stage oligomers of Aβ(16-22) can adopt a parallel β-sheet structure. acs.orgbiorxiv.org These parallel oligomers then appear to transform into the mature antiparallel fibrils, possibly through disordered intermediate structures. acs.orgbiorxiv.org This is contrary to the aggregation pathway of full-length Aβ, where oligomers with antiparallel β-sheets convert to fibrils with parallel β-sheets. biorxiv.org The presence of metal ions, such as Zn2+, can also influence the structure, with studies showing that Zn2+ binding can disrupt the stabilizing salt bridge in the antiparallel structure, thereby increasing the probability of parallel or hybrid parallel/antiparallel arrangements. nih.gov

β-Sheet Characteristic Description Predominant in Aβ(16-22) Supporting Evidence
Alignment Relative position of adjacent β-strands.In-register (final state) and Out-of-register (intermediate/also present)Molecular Dynamics Simulations, Solid-State NMR. pnas.orgnih.govresearchgate.net
Structure Orientation of adjacent β-strands (N- to C-termini).Antiparallel (mature fibrils); Parallel (early-stage oligomers)Solid-State NMR, AFM-IR, Molecular Dynamics Simulations. acs.orgbiorxiv.orgacs.orgnih.gov

Supramolecular Organization and Fibril Polymorphism

The aggregation of Amyloid β-Protein (16-22) is characterized by a remarkable degree of structural polymorphism, where the same peptide sequence can assemble into a variety of distinct morphological forms. nih.govportlandpress.com This heterogeneity is a hallmark of amyloid-forming peptides and is influenced by environmental factors such as pH, concentration, and the presence of organic solvents. researchgate.netnih.govnih.gov

Supramolecular Arrangement: Solid-state Nuclear Magnetic Resonance (NMR) and X-ray diffraction studies have been pivotal in elucidating the molecular architecture of Aβ(16-22) fibrils. acs.orgnih.gov The fundamental building block of the fibril is the cross-β structure, where β-strands run perpendicular to the fibril axis, and the hydrogen bonds between the strands are aligned parallel to it. nih.gov For Aβ(16-22), extensive research has shown that the peptides arrange into β-sheets with an antiparallel organization. acs.orgnih.govresearchgate.net In this arrangement, adjacent β-strands run in opposite directions. This is in contrast to the parallel β-sheet organization observed in fibrils formed by the full-length Aβ(1-40) peptide. acs.orgresearchgate.net The supramolecular structure is further defined by the stacking of these antiparallel β-sheets, which interact through side-chain contacts. nih.gov The degree of structural order within these fibrils can be exceptionally high, approaching the level of protein crystals. acs.orgresearchgate.net

Fibril Polymorphism: Aβ(16-22) can form a range of aggregates beyond typical fibrils, including lamellar sheets, twisted and helical tapes, and peptide nanotubes. researchgate.netnih.gov The specific morphology adopted is highly dependent on the experimental conditions. For instance, pH variations can direct the self-assembly process toward different structures by altering the electrostatic interactions within and between the peptides. researchgate.netnih.gov

A key aspect of Aβ(16-22) polymorphism is a structural transition that can occur during the aggregation process. Studies using advanced techniques like AFM-IR nanospectroscopy have shown that early-stage oligomers may adopt a parallel β-sheet structure. biorxiv.org As the aggregation progresses and the fibrils mature, these structures can transform into the more commonly observed antiparallel β-sheet conformation. biorxiv.org This transition may proceed through disordered or helical intermediate states. biorxiv.org The thermodynamic landscape of Aβ(16-22) aggregation is complex, featuring multiple types of stable aggregates.

Table 1: Polymorphic Aggregates of Amyloid β-Protein (16-22)

Aggregate Type Defining Structural Characteristics Primary Stabilizing Interactions
Non-Hydrogen-Bonded Oligomers Aggregates formed without inter-peptide hydrogen bonds. Inter-peptide hydrophobic side-chain interactions.
Hydrogen-Bonded Oligomers Aggregates stabilized by inter-peptide hydrogen bonds, forming small β-sheets. Hydrogen bonds and hydrophobic interactions.
Fibrils (Antiparallel) Highly ordered, elongated structures composed of stacked, antiparallel β-sheets. acs.orgnih.govresearchgate.net Extensive hydrogen bonding network, hydrophobic interactions (Leu17-Ala21), and electrostatic interactions (Lys16-Glu22). researchgate.netnih.gov
Peptide Nanotubes Cylindrical structures formed from the self-assembly of peptides. researchgate.netnih.gov Driven by β-sheet formation, with morphology guided by electrostatic interactions. researchgate.net
Helical Tapes Twisted, ribbon-like structures. researchgate.netnih.gov β-sheet formation with subtle variations in intermolecular packing. researchgate.net

This table summarizes different aggregate forms identified in studies of Aβ(16-22) self-assembly, based on findings from thermodynamic and morphological analyses. pnas.orgresearchgate.netnih.gov

Helical Handedness of Fibrils

A characteristic feature of many amyloid fibrils, including those formed by Aβ fragments, is their helical twist, resulting in a defined handedness. nih.govpnas.org This twisting arises from the intrinsic chirality of the constituent L-amino acids. biorxiv.org

While specific high-resolution data on the helical handedness exclusively for Aβ(16-22) fibrils is not extensively detailed in all reports, the general principles of amyloid architecture apply. The observation of twisted and helical tapes in polymorphic studies of Aβ(16-22) confirms its capacity to form chiral superstructures. researchgate.netnih.gov The presence of helical intermediates has also been proposed during the structural transition from parallel to antiparallel β-sheets, highlighting the dynamic nature of chirality in the aggregation pathway. biorxiv.org

Impact of Trifluoroacetate (B77799) Counterion on Conformational Stability and Aggregation Kinetics

In the context of synthetic peptides, the trifluoroacetate (TFA) anion is a common counterion remaining from the purification process, which typically uses trifluoroacetic acid. genscript.comresearchgate.net The presence of TFA can significantly influence the peptide's physicochemical properties, including its conformational stability and aggregation behavior. genscript.comresearchgate.net

For Amyloid β-Protein (16-22), TFA primarily acts as a powerful disaggregating agent. researchgate.net Synthetic Aβ peptides are prone to forming pre-existing aggregates (seeds) which can lead to batch-to-batch variability and irreproducible results in aggregation assays. researchgate.net A pretreatment step involving dissolution in a strong solvent like trifluoroacetic acid is a widely adopted method to "erase" the peptide's structural history. researchgate.netnih.gov

Effect on Conformational Stability: The TFA counterion, particularly when the peptide is dissolved in neat trifluoroacetic acid, disrupts the non-covalent interactions that stabilize aggregated structures. It breaks the intermolecular β-sheets and other ordered assemblies, promoting a monomeric, random coil conformation. researchgate.net This process ensures that aggregation studies begin from a homogenous, unstructured state, which is crucial for understanding the kinetics of fibril formation. researchgate.net In some peptides, TFA has been noted to slightly increase the propensity for helical structures, which could also serve to inhibit the formation of β-sheet-rich amyloid fibrils. nih.gov

Effect on Aggregation Kinetics: By eliminating pre-existing seeds, TFA pretreatment fundamentally alters the aggregation kinetics. Amyloid formation is a nucleation-dependent process, and the presence of seeds can bypass the slow, rate-limiting nucleation phase, leading to rapid elongation. researchgate.net By ensuring a seed-free starting solution, TFA allows for the study of the true de novo aggregation pathway, including the initial lag phase where primary nucleation occurs. researchgate.net The use of small amounts of TFA (e.g., 0.1%) in solvents during experimental monitoring also helps maintain peptide solubility and control the conditions of assembly. nih.govresearchgate.net

Table 2: Influence of Trifluoroacetate (TFA) on Aβ(16-22)

Property Effect of TFA Pretreatment Mechanism of Action
Conformational Stability Decreases stability of aggregated states; promotes random coil conformation. researchgate.net Disrupts intermolecular hydrogen bonds and hydrophobic interactions holding aggregates together.
Aggregation State Disaggregates oligomers and fibrils into monomers. researchgate.net Acts as a strong solubilizing agent, breaking down ordered structures.
Aggregation Kinetics Increases the lag phase; allows for reproducible kinetic measurements. researchgate.net Eliminates pre-aggregated seeds, forcing the aggregation to proceed through the slower primary nucleation pathway. researchgate.netresearchgate.net
Experimental Reproducibility Significantly improves batch-to-batch consistency. researchgate.net Provides a homogenous, monomeric, and structurally undefined starting material for assays.

This table summarizes the principal effects of using trifluoroacetic acid to treat samples of Amyloid β-Protein (16-22) prior to biophysical studies.

Molecular Mechanisms and Kinetics of Amyloid B Protein 16 22 Aggregation

Nucleation and Elongation Processes

The formation of amyloid fibrils from soluble Aβ(16-22) monomers is a process that follows a sigmoidal curve, characterized by a lag phase, a rapid growth phase, and a saturation phase. This behavior is well-described by a nucleation-elongation model, where the initial formation of a stable nucleus is the critical, rate-determining step. researchgate.netacs.orgnih.gov

The critical nucleus is the smallest stable aggregate that can subsequently grow by the addition of further monomers. Determining its size is crucial for understanding the initial energy barrier of aggregation. Experimental and theoretical analyses have provided estimates for the number of Aβ(16-22) peptide molecules required to form this stable nucleus. researchgate.netnih.gov One study, based on kinetic analysis, estimated the nucleus to be composed of 6 to 7 peptide molecules. researchgate.netacs.orgnih.gov Another study using a coarse-grained lattice model suggested a slightly larger nucleus size of 10 peptide chains for fibril formation. ibpc.fr The initial oligomerization process involves the formation of smaller species, such as dimers and hexamers, which are precursors to larger fibrillar structures. nih.gov

Study Type Estimated Nucleus Size (Number of Peptides) Reference(s)
Kinetic Analysis6-7 researchgate.netacs.orgnih.gov
Coarse-Grained Lattice Model10 ibpc.fr
Oligomerization IntermediatesDimers, Hexamers nih.gov

Intermolecular Interactions Driving Aggregation

The self-assembly of Aβ(16-22) peptides into ordered fibrillar structures is driven by a balance of specific non-covalent interactions between the peptide chains. Both hydrophobic and electrostatic forces are critical in directing the peptides to adopt the characteristic cross-β sheet conformation. researchgate.netacs.orgnih.gov

Hydrophobic interactions are a major driving force for the aggregation of Aβ(16-22). researchgate.netnih.gov The central core of the peptide contains several nonpolar residues, including Leucine (Leu) at position 17, Valine (Val) at 18, Phenylalanine (Phe) at 19 and 20, and Alanine (Ala) at 21. jst.go.jpmdpi.com The tendency of these hydrophobic side chains to minimize contact with water promotes the association of peptide molecules. mdpi.com Molecular simulations have identified key hydrophobic contacts, particularly between Val18 and Phe20, and between Leu17 and Phe19, which stabilize the aggregated structure. jst.go.jp For antiparallel β-sheet arrangements, hydrophobic interactions are considered the dominant stabilizing force. nih.gov The interaction between the two phenylalanine residues (Phe19 and Phe20) is also important for the interaction between different β-sheet layers. nih.gov

Electrostatic interactions, particularly the salt bridge formed between the positively charged Lysine (B10760008) (Lys) at position 16 and the negatively charged Glutamic acid (Glu) at position 22, are fundamental to the aggregation of Aβ(16-22). researchgate.netnih.gov This electrostatic attraction is a primary reason the peptides tend to form antiparallel β-sheets. jst.go.jpnih.govmdpi.com Molecular dynamics simulations show high contact probabilities between Lys16 and Glu22, confirming the significance of this interaction. mdpi.com While this salt bridge is crucial, it can be flexible, with distances varying. nih.gov The strength of these electrostatic interactions is pH-dependent, being notably stronger at neutral pH compared to acidic conditions. researchgate.net

Interaction Type Key Residues Involved Role in Aggregation Reference(s)
HydrophobicLeu17, Val18, Phe19, Phe20, Ala21Drives association of peptide chains to minimize water contact; stabilizes β-sheets. researchgate.netjst.go.jpmdpi.comnih.gov
ElectrostaticLysine (Lys) 16, Glutamic acid (Glu) 22Forms a key salt bridge that promotes the formation of antiparallel β-sheets. jst.go.jpresearchgate.netnih.govmdpi.com

Hydrogen Bonding Networks

The aggregation of Amyloid β-Protein (16-22) into larger, ordered structures is fundamentally stabilized by extensive hydrogen bonding networks. These non-covalent interactions are critical for the formation and stability of the characteristic β-sheet structures found in amyloid fibrils.

Detailed research findings indicate that inter-peptide hydrogen bonds are a primary stabilizing force in the formation of Aβ(16-22) oligomers and fibrils. In these structures, peptide chains align to form β-strands, and the backbones of adjacent peptides form hydrogen bonds that run roughly parallel to the long axis of the fibril. nih.gov This creates a stable, ribbon-like β-sheet architecture. nih.gov Molecular dynamics simulations show that stable oligomers, such as a 32-mer, can feature an average of 81 inter-backbone hydrogen bonds, which corresponds to nearly six hydrogen bonds between each pair of adjacent peptides. nih.gov

The aggregation process is often initiated by electrostatic interactions, particularly between the charged residues Lysine-16 (Lys16) and Glutamic acid-22 (Glu22), which can lead to the formation of salt bridges. mdpi.com These initial contacts help orient the peptides, facilitating the subsequent formation of the main-chain hydrogen bonds that define the β-sheet. mdpi.com The stability of these aggregates is significantly compromised without the shielding of these backbone-backbone hydrogen bonds from the solvent, which is better achieved in larger oligomers. nih.gov

Simulations have also explored the relative stability of different β-sheet arrangements. For Aβ(16-22), an antiparallel β-sheet conformation is generally found to be the most stable. nih.gov However, mutations can alter this preference. For instance, the E22Q mutation can induce a transition from an antiparallel to a parallel β-sheet arrangement, a process initiated by the formation of intermolecular Q22-Q22 hydrogen bonds. rsc.org

Environmental and Solution Condition Modulators of Aggregation

The self-assembly of Aβ(16-22) is not an isolated process but is highly sensitive to a range of environmental and solution conditions. Factors such as pH, ionic strength, temperature, and the presence of interfaces or other molecules can significantly accelerate, inhibit, or otherwise alter the aggregation pathway.

Effects of pH and Ionic Strength

The pH of the solution and the concentration of ions are critical modulators of Aβ(16-22) aggregation, primarily by altering the electrostatic interactions between peptide monomers. The peptide possesses charged residues, Lys16 (+) and Glu22 (-), making its net charge dependent on the ambient pH.

At neutral pH (pH 7), the zwitterionic nature of the peptide allows for strong electrostatic attraction between the N-terminal Lys16 and C-terminal Glu22 of adjacent peptides, which is a key driver for forming antiparallel β-sheets. mdpi.comacs.org However, under acidic conditions (e.g., pH 3), the carboxyl group of Glu22 is protonated and loses its negative charge. This shift in charge state promotes a refolding of the peptide from a β-turn structure, observed at pH 7 at the air-water interface, to a more extended β-strand secondary structure, which is more prone to aggregation. acs.org

The ionic strength of the solution, controlled by the concentration of salts like Sodium Chloride (NaCl) and Calcium Chloride (CaCl₂), also has a profound impact. Molecular dynamics simulations show that the effects are sensitive to the specific ion type and its concentration. nih.gov Generally, the presence of ions can screen the electrostatic repulsion between like-charged peptides or stabilize interactions between oppositely charged residues, thereby influencing aggregation rates. High concentrations of CaCl₂, for example, have been observed to significantly affect the structure of the resulting oligomers, in some cases causing a switch from the typical antiparallel β-sheet to a parallel arrangement due to strong interactions between Ca²⁺ ions and the E22 residue. nih.gov

ConditionEffect on Aβ(16-22) AggregationMechanism
Acidic pH (e.g., pH 3) Promotes β-strand formation and assembly. acs.orgProtonation of Glu22 neutralizes its negative charge, reducing electrostatic repulsion and favoring a more aggregation-prone conformation. acs.org
Neutral pH (e.g., pH 7) Allows for aggregation via electrostatic attraction. mdpi.comacs.orgZwitterionic state enables strong interaction between positively charged Lys16 and negatively charged Glu22 on adjacent peptides. mdpi.com
High Ionic Strength (e.g., 500 mM CaCl₂) Can alter aggregation rates and final fibril structure. nih.govIon binding (e.g., Ca²⁺ to Glu22) and charge screening modify inter-peptide interactions, potentially favoring a parallel β-sheet arrangement over an antiparallel one. nih.gov

Influence of Temperature

Temperature is a key physical parameter that governs the kinetics and thermodynamics of Aβ(16-22) self-assembly. Thermodynamic simulations demonstrate that the aggregation process is temperature-dependent. For systems containing multiple peptide chains, the specific heat capacity exhibits a pronounced peak at a certain temperature, which signifies the onset of aggregation into β-sheet-rich structures. nih.gov As the number of peptide chains in the system increases, this peak shifts to a higher temperature, indicating that higher concentrations promote aggregation at higher temperatures. nih.gov

Molecular dynamics simulations performed at different temperatures further clarify its role. For instance, a double-layered parallel stack of antiparallel sheets of an octamer was found to be very stable at 300 K (27°C). nih.gov However, at an elevated temperature of 348 K (75°C), the structure showed more dynamic behavior, including the rotation of one sheet relative to the other, though without major disruption of the core hydrophobic contacts. nih.gov This suggests that while higher temperatures can increase the rate of aggregation, they can also increase the dynamic nature and potential for structural rearrangements within the aggregates.

Impact of Hydrophilic-Hydrophobic Interfaces (e.g., air-water, cell membrane)

Hydrophilic-hydrophobic interfaces, such as the air-water interface or the surface of a lipid membrane, are potent accelerators of Aβ(16-22) aggregation. mdpi.comacs.orgnih.govaip.orgjst.go.jp The Aβ(16-22) peptide is amphiphilic, containing both hydrophilic (Lys16, Glu22) and hydrophobic (Leu, Val, Phe, Ala) residues. mdpi.comjst.go.jp This dual nature causes the peptides to preferentially accumulate at interfaces, leading to a significant increase in local concentration, which is a primary factor in promoting aggregation. mdpi.comjst.go.jp

At the air-water interface, molecular dynamics simulations show that randomly distributed peptides rapidly move to the interface. nih.govaip.org Once there, they orient themselves with their hydrophobic residues pointing towards the air (the hydrophobic phase) and their hydrophilic residues remaining in the water. jst.go.jp This alignment and high concentration facilitate the formation of intermolecular β-sheets, leading to the growth of oligomers and protofibrils. nih.govaip.org Studies have observed the formation of two distinct layers of oligomers at the interface: a first layer with less-ordered structures and a second, more water-soluble layer with more developed β-sheets that protrudes into the bulk water. nih.gov

The composition of lipid membranes also plays a crucial role. Anionic lipid headgroups, such as those in 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), promote more extended peptide configurations compared to zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). rsc.org This leads to a faster formation of ordered, β-sheet-rich assemblies on anionic membranes. rsc.org The interaction involves strong electrostatic contacts between the peptide and the lipid headgroups, which can induce conformational changes in the peptide and even cause lipid clustering within the membrane. rsc.orgacs.orgnih.gov

Role of Macromolecular Crowding

The cellular environment is a highly crowded space, and this macromolecular crowding can significantly influence protein aggregation. Studies using coarse-grained simulations show that the presence of inert, spherical "crowder" molecules enhances the aggregation of Aβ(16-22). nih.govacs.orgacs.orgnih.gov

The primary mechanism is the excluded volume effect. Crowders reduce the available volume for the peptides, thereby increasing their effective concentration and promoting inter-peptide interactions. nih.gov This leads to a marked increase in the rate of both oligomer formation and the subsequent conversion of oligomers into fibrils. nih.govacs.orgacs.org The magnitude of this effect depends on both the size and volume fraction of the crowders.

Crowder Size : Smaller crowders are more effective at enhancing aggregation because, for a given volume fraction, they create a larger total crowder surface area, which enhances the depletion forces that push peptides together. nih.govacs.org

Volume Fraction : Higher volume fractions of crowders lead to a greater enhancement of aggregation rates. nih.govacs.org

Interestingly, the nature of the crowder also matters. While inert crowders accelerate aggregation, hydrophobic crowders can have a dual effect. Low levels of crowder hydrophobicity can increase the lag time for fibrillation, while high levels can prevent fibril formation altogether by promoting disordered oligomers or alternative β-sheet structures. nih.gov This occurs because strong hydrophobic interactions between the crowder and the peptide can alter the peptide's conformation into a state that is not compatible with ordered fibril assembly. nih.gov

Crowder ConditionEffect on Aβ(16-22) AggregationMechanism
Inert Crowders (Increased Volume Fraction) Increased rate of oligomer and fibril formation. nih.govacs.orgacs.orgExcluded volume effect increases the effective peptide concentration. nih.gov
Inert Crowders (Decreased Size) Greater enhancement of aggregation. nih.govacs.orgIncreased total crowder surface area enhances depletion forces. nih.gov
Hydrophobic Crowders (High Hydrophobicity) Inhibition of fibril formation; promotion of disordered oligomers. nih.govStrong crowder-peptide interactions alter monomer conformation, making it incompatible with ordered fibril assembly. nih.gov

Modulation by Exogenous Small Molecules (e.g., Glucose)

The aggregation of Aβ(16-22) can be modulated by the presence of small exogenous molecules. Glucose, in particular, has been shown to influence the aggregation process. Coarse-grained molecular simulations reveal that increasing concentrations of glucose lead to a faster rate of Aβ(16-22) aggregation. rsc.orgrsc.org

This acceleration occurs without changing the final secondary structure of the aggregates; the β-sheet and α-helical content of the final structures remains consistent across different glucose concentrations. rsc.org The underlying mechanism is not based on covalent modification (glycation) but rather on a thermodynamic pathway. rsc.orgrsc.org Glucose molecules show a preference for partitioning at the interface between the peptide aggregate and the surrounding water. This partitioning forces the glucose molecules into a specific orientation, resulting in a loss of their rotational entropy. As the peptides self-assemble into larger aggregates, they reduce the total solvent-accessible surface area. This, in turn, reduces the unfavorably ordered layer of glucose molecules, providing a thermodynamic driving force that hastens the aggregation process. rsc.orgrsc.org This entropy-driven mechanism highlights a non-covalent pathway through which small molecules can significantly impact amyloid formation. rsc.org

Thermodynamic Characterization of Aggregation

The aggregation of Amyloid β-Protein (16-22) is a thermodynamically driven process involving the self-assembly of monomeric peptides into ordered fibrillar structures. nih.gov Understanding the thermodynamic stability of the various states—from soluble monomers to oligomers and mature fibrils—is fundamental to deciphering the aggregation mechanism. pnas.orgnih.gov This is often challenging experimentally due to the transient nature of intermediate oligomers and the low solubility of the peptide. nih.gov Consequently, computational approaches, such as molecular dynamics (MD) simulations using coarse-grained protein models, have been employed to elucidate the thermodynamic landscape of Aβ(16-22) aggregation. pnas.orgresearchgate.net These in silico methods allow for the calculation of equilibrium properties over a range of conditions, providing critical insights that complement experimental findings. nih.gov

Phase Diagrams of Amyloid b-Protein (16-22)

The thermodynamic stability of different Aβ(16-22) peptide phases as a function of temperature and concentration can be represented by a phase diagram. researchgate.net Using coarse-grained molecular dynamics simulations, researchers have constructed an equilibrium concentration-temperature phase diagram for the Aβ(16-22) fragment. nih.govresearchgate.net This work revealed that the only thermodynamically stable phases are the monomeric solution phase and the macroscopic fibrillar phase. pnas.orgnih.govresearchgate.net

However, the phase diagram also highlights a hierarchy of metastable phases, including non-hydrogen-bonded oligomers, hydrogen-bonded oligomers, and fibrils of varying thickness (e.g., two, three, or four β-sheet layers). researchgate.net These metastable states require higher peptide concentrations to stabilize compared to the macroscopic fibril. researchgate.net The phase diagram helps to explain why Aβ(16-22) aggregation might follow different pathways depending on the conditions. For instance, at high temperatures, aggregation may proceed via a one-step pathway directly to fibrils, whereas at lower temperatures, a two-step pathway involving the formation of metastable oligomeric intermediates is more likely. pnas.org The peptide itself, Ac-KLVFFAE-NH₂, is the central, fibril-forming core of the full-length Aβ peptide and is widely studied for its ability to form well-characterized antiparallel β-sheet fibrils. pnas.orgnih.gov

Table 1: Phases in the Thermodynamic Diagram of Aβ(16-22) Aggregation
Phase TypeDescriptionThermodynamic Stability
Solution PhaseMonomeric peptides are dissolved in the solvent.Stable
Macroscopic Fibrillar PhaseAggregates composed of an infinite number of β-sheet layers.Stable
Non-HB OligomerSmall, non-hydrogen-bonded oligomeric aggregates.Metastable
HB OligomerOligomeric aggregates stabilized by hydrogen bonds.Metastable
Finite Fibrils (e.g., 2β, 3β, 4β)Fibrils composed of a finite number of β-sheet layers.Metastable

Solubility Determination of Aggregate Phases

The solubility of Aβ(16-22) is a critical parameter that defines the boundary between the solution phase and the aggregated fibril phase in the thermodynamic phase diagram. nih.govresearchgate.net This boundary is determined by finding the equilibrium solubility (Ce), which is the concentration at which a fibril of a given size neither grows nor shrinks. whiterose.ac.uk In silico determination of this equilibrium solubility for Aβ(16-22) has been performed over a temperature range of 277–330 K. pnas.orgnih.gov

The results from these simulations show a strong temperature dependence on solubility. At higher temperatures, the peptide is more soluble, requiring a higher concentration to initiate aggregation. nih.gov Conversely, at lower temperatures, the solubility decreases significantly, and fibrils can form at much lower concentrations. nih.gov These computational predictions have shown good agreement with experimental observations from fibrillation experiments and transmission electron microscopy (TEM), which confirmed the presence or absence of fibrils under various concentration and temperature conditions. researchgate.netnih.gov For example, at 330 K, the predicted solubility is 177 μM, consistent with experiments where fibrils formed at 200 μM but not at 100 μM. nih.gov

Table 2: Predicted and Experimental Solubility of Aβ(16-22) at Various Temperatures
Temperature (K)Predicted Solubility (μM)Experimental Observation (Concentration)Fibrils Formed?
330177≤ 100 μMNo nih.gov
330177≥ 200 μMYes nih.gov
31016.5≥ 20 μMYes nih.gov
2962.6≥ 20 μMYes nih.gov
2770.2≥ 20 μMYes nih.gov

Latent Heat of Aggregation

The latent heat of aggregation (L) is a thermodynamic quantity that describes the heat released or absorbed when a monomeric peptide joins an aggregate. researchgate.netnih.gov This value can be determined from the temperature dependence of the equilibrium solubility (Ce) by fitting the data to the van't Hoff equation. researchgate.netnih.gov The equation relates the natural logarithm of the solubility to the inverse of the temperature, with the slope being proportional to the latent heat. nih.gov

Simulations have been used to calculate the latent heat for the aggregation of Aβ(16-22) monomers into different types of aggregates, such as oligomers and fibrils. researchgate.net This analysis reveals how the energetics of aggregation differ between the formation of transient, metastable oligomers and the more stable, mature fibrils. researchgate.net The latent heat of aggregation for monomeric peptides into oligomers can be obtained by fitting the van't Hoff equation to the solubility data of these specific aggregate forms. researchgate.net This provides a quantitative measure of the thermodynamic driving force for the formation of different aggregated species. researchgate.net

Advanced Biophysical and Spectroscopic Characterization Techniques

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy has emerged as a powerful, non-destructive technique for the atomic-level structural characterization of insoluble and non-crystalline protein aggregates like amyloid fibrils. For Aβ(16-22) fibrils, SSNMR has provided critical insights into their conformational and supramolecular organization. nih.govresearchgate.netacs.org The trifluoroacetate (B77799) counterion, often present from peptide synthesis and purification, can influence peptide conformation, although the primary fibril structure is dominated by inter-peptide interactions. acs.org

The precise measurement of 13C and 15N chemical shifts is the first step in SSNMR-based structural analysis. These shifts are highly sensitive to the local chemical environment and secondary structure of the peptide backbone and side chains. For Aβ(16-22) fibrils, one- and two-dimensional SSNMR spectra of selectively and uniformly labeled samples have demonstrated narrow 13C NMR linewidths of less than 2 ppm, indicating a well-ordered and uniform conformation within the fibrils. nih.govresearchgate.net

Two-dimensional 13C-13C chemical shift correlation spectroscopy has enabled the nearly complete assignment of backbone and side-chain 13C NMR signals. These assignments have been crucial in determining that the β-strand conformation extends across the hydrophobic core of the peptide, from Leu17 to Ala21. nih.govresearchgate.net The observed chemical shifts are characteristic of a β-sheet secondary structure.

Below is a table of representative 13C chemical shifts for Aβ(16-22) fibrils, which are indicative of a β-strand conformation.

ResidueAtomChemical Shift (ppm)
Lys1655.1
31.5
Leu1753.8
41.2
Val1860.7
31.9
Phe1956.3
38.9
Phe2056.3
38.9
Ala2151.2
20.1
Glu2255.4
28.9

Note: The chemical shift values are representative and can vary slightly depending on the specific sample conditions and referencing method.

2D MAS exchange spectroscopy is a powerful SSNMR technique used to probe the backbone torsion angles (φ and ψ) of peptides and proteins. In studies of Aβ(16-22) fibrils, 2D MAS exchange experiments have been pivotal in confirming the β-strand conformation. nih.govresearchgate.net Specifically, these experiments performed on samples with 13C labeling at the central phenylalanine residue have provided direct evidence for a β-strand structure at this critical position within the peptide. nih.gov

Dipolar recoupling techniques are essential for measuring internuclear distances in the solid state, providing crucial constraints for structural modeling. For Aβ(16-22) fibrils, techniques such as Constant-Time Double-Quantum-Filtered Dipolar Recoupling (CTDQFD) and Rotational Echo Double-Resonance (REDOR) have been employed. nih.govresearchgate.netnih.gov

CTDQFD measurements have further supported the β-strand conformation of the peptide backbone. nih.govresearchgate.net REDOR experiments, which measure heteronuclear dipolar couplings (e.g., between 13C and 15N), have been instrumental in determining the supramolecular organization of the β-sheets. These measurements on specifically labeled Aβ(16-22) samples have indicated an antiparallel organization of the β-sheets within the fibrils. nih.govnih.gov

Multiple-quantum (MQ) NMR is a sophisticated SSNMR technique that can probe intermolecular distances and the packing of β-sheets. By creating and detecting coherences between multiple nuclei, MQ NMR can provide information about the spatial proximity of labeled atoms in adjacent peptide molecules. In the context of Aβ(16-22) fibrils, 13C MQ NMR experiments have provided definitive evidence for an antiparallel β-sheet arrangement. researchgate.net These results, combined with data from other SSNMR techniques, have led to a detailed molecular model of the Aβ(16-22) fibril, highlighting a high degree of structural order that approaches that of crystalline peptides. nih.gov

Cryogenic Electron Microscopy (Cryo-EM)

In recent years, cryo-EM has been successfully applied to determine the atomic structures of various amyloid fibrils, including those of full-length Aβ peptides. schroderlab.orgbiorxiv.orgucl.ac.ukmdpi.comnih.gov These studies have revealed a remarkable degree of structural polymorphism, with different fibril morphologies arising from variations in protofilament number and arrangement, as well as different molecular conformations of the peptide itself.

For the smaller Aβ(16-22) fragment, while electron microscopy has been used to visualize the formation of highly ordered fibrils, achieving atomic-resolution structures via cryo-EM has been more challenging due to the small size and potentially greater flexibility of the fibrils. nih.govacs.org However, the structural principles derived from cryo-EM studies of longer Aβ fibrils, such as the cross-β architecture and the importance of specific residue interactions in stabilizing the fibril core, are highly relevant to understanding the structure of Aβ(16-22) fibrils. The insights from SSNMR on Aβ(16-22) provide a crucial molecular-level foundation that complements the morphological information obtained from cryo-EM.

Polymorphism Analysis of Fibrillar Structures

Amyloid fibril polymorphism refers to the ability of a single polypeptide, such as Amyloid β-Protein (16-22), to form multiple, structurally distinct fibrillar aggregates. nih.gov This heterogeneity is a critical aspect of amyloid biology and has significant implications for understanding disease mechanisms. The structural variations can occur at multiple levels of fibril organization.

These variations include:

Protofilament Number: Mature amyloid fibrils are typically composed of multiple smaller filaments called protofilaments. The number of protofilaments that twist or associate to form the final fibril can vary, leading to different fibril morphologies. nih.gov

Protofilament Arrangement: The spatial organization of protofilaments within a mature fibril can also differ. They can twist together in various helical symmetries or stack in different arrangements. nih.gov

Polypeptide Conformation: The conformation of the peptide itself within the fibril can vary. This includes differences in the backbone and side-chain orientations, as well as the specific segments of the peptide that form the core β-sheets. nih.govportlandpress.com

The size of the initial peptide assemblies can influence the resulting polymorphic structures. core.ac.uk Studies on related amyloid peptides have shown that different oligomer sizes can lead to distinct fibrillar structures. For instance, discontinuous molecular dynamics simulations have suggested that trimeric and paranuclear oligomers can generate different structural patterns during fibrillization. core.ac.uk

The stability of these different polymorphs is often dominated by specific aggregation-prone regions (APRs) within the peptide sequence. biorxiv.org While the core cross-β structure is a shared feature, alternative tertiary packing of these APRs can result in conformationally different yet energetically similar polymorphs. biorxiv.org This structural plasticity helps to explain fundamental properties of amyloids, such as fibril defects and their polymorphic instability in solution. biorxiv.org

Table 1: Factors Contributing to Amyloid Fibril Polymorphism

FactorDescriptionReference
Protofilament NumberVariation in the number of constituent protofilaments within a mature fibril. nih.gov
Protofilament ArrangementDifferent spatial arrangements and twisting of protofilaments. nih.gov
Polypeptide ConformationDifferences in the three-dimensional structure of the peptide within the fibril. nih.govportlandpress.com
Oligomer SizeThe size of the initial aggregates can dictate the final fibrillar morphology. core.ac.uk

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a fundamental technique for characterizing the structure of amyloid fibrils, including those formed by Amyloid β-Protein (16-22). nih.govnih.govspringernature.com It provides definitive evidence for the presence of the characteristic cross-β structure, which is the hallmark of amyloid architecture. portlandpress.comnih.gov

In a typical XRD experiment on amyloid fibrils, a beam of X-rays is directed at an aligned sample of fibrils. The regular, repeating arrangement of atoms within the fibrils diffracts the X-rays in a specific pattern of reflections. This diffraction pattern provides information about the periodic structures within the fibril.

Key structural features revealed by XRD include:

A reflection at approximately 4.7-4.8 Å: This signal corresponds to the spacing between adjacent β-strands within a β-sheet and is a definitive marker of the cross-β structure. portlandpress.com

A reflection at approximately 8-11 Å: This reflection arises from the spacing between β-sheets, representing the distance between stacked layers of the peptide.

For the Aβ(16-22) fragment, XRD studies have confirmed its ability to form amyloid fibrils with a high degree of order. nih.gov These studies, in conjunction with other techniques like solid-state NMR, have been instrumental in determining the molecular organization within the fibrils. For example, such combined approaches have indicated an antiparallel organization of β-sheets in Aβ(16-22) fibrils. nih.gov The sharpness of the diffraction signals can also provide an indication of the degree of structural order at the molecular level, which in some cases can approach that of crystalline peptides. nih.gov

The process of preparing samples for XRD analysis is crucial and involves forming ordered fibrils, characterizing their morphology by methods like electron microscopy, and then partially aligning the fibrils to obtain a more informative diffraction pattern. springernature.combohrium.com

Table 2: Characteristic X-ray Diffraction Reflections for Amyloid Fibrils

Reflection SpacingStructural InterpretationReference
~4.7-4.8 ÅInter-strand distance within a β-sheet portlandpress.com
~8-11 ÅInter-sheet distance (stacking of β-sheets)-

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to visualize the morphology of amyloid aggregates, from soluble oligomers to mature fibrils, at the nanometer scale. acs.orgresearchgate.netspringernature.com This technique does not require staining or fixation, allowing for the observation of specimens in a near-native state.

A significant advancement in AFM technology is high-speed AFM (HS-AFM), which enables the real-time observation of dynamic biological processes, including amyloid aggregation. nih.gov HS-AFM can capture images at sub-second to second time resolution, providing unprecedented insights into the kinetics and pathways of fibril formation. nih.gov

Using HS-AFM, researchers can directly visualize the elongation of individual Aβ fibrils as they incorporate soluble monomers or smaller oligomers from the surrounding solution. nih.govpnas.org This has allowed for the observation of different growth modes, such as the formation of straight versus spiral fibrils, and even the switching between these morphologies during elongation. pnas.org In studies of the Aβ(16-22) peptide, in situ AFM has been used to follow the aggregation process, revealing the formation of intermediate structures like flake-like aggregates that can dissolve and reorganize into protofibrils and eventually mature fibrils. acs.orgnih.gov

Conventional tapping-mode AFM is extensively used to characterize the full spectrum of aggregated species present in a sample. springernature.comnih.gov This includes the imaging of:

Oligomers: Small, soluble, and often transient aggregates that are considered early intermediates in the fibrillation pathway. AFM can reveal their size and shape, which are often spherical or globular. acs.orgnih.gov

Protofibrils: Short, flexible fibrillar structures that are precursors to mature fibrils. nih.gov

Mature Fibrils: Long, unbranched filaments that are the final product of the aggregation process. AFM can measure their height, width, and length, providing detailed morphological information. acs.orgnih.gov

For Aβ(16-22), AFM studies have detailed the transition from monomers to oligomers and then to flake-like structures before the final formation of fibrils. acs.orgnih.gov These studies provide a direct visual account of the morphological evolution during the aggregation process.

Table 3: Morphological Species of Aβ(16-22) Observed by AFM

Aggregate SpeciesTypical MorphologyReference
MonomersIndividual peptide molecules (not typically resolved) acs.orgnih.gov
OligomersSmall, spherical or globular particles acs.orgnih.gov
Flake-like StructuresUnstable, intermediate sheet-like aggregates acs.orgnih.gov
ProtofibrilsShort, thin, flexible filaments nih.gov
Mature FibrilsLong, unbranched filaments acs.orgnih.gov

Fluorescence Spectroscopy (e.g., Thioflavin T)

Fluorescence spectroscopy is a widely used method for studying amyloid fibril formation, largely due to the availability of specific fluorescent dyes that interact with the cross-β structure of fibrils. nih.govmdpi.com Thioflavin T (ThT) is the most common of these dyes. royalsocietypublishing.orgnih.gov

When ThT is in a solution with monomeric peptides, its fluorescence emission is low. nih.gov However, upon binding to the β-sheet-rich structure of amyloid fibrils, ThT experiences a significant enhancement in its fluorescence quantum yield and a blue shift in its emission maximum to around 482-490 nm. royalsocietypublishing.orgscispace.com This change is attributed to the restriction of rotational freedom of the dye molecule when it binds to the channels running along the surface of the amyloid fibril. royalsocietypublishing.orgnih.gov

The fluorescence properties of ThT make it an excellent tool for monitoring the kinetics of fibril formation in real-time. royalsocietypublishing.orgscispace.com By incubating the peptide solution with ThT and measuring the fluorescence intensity over time, a characteristic sigmoidal curve is often obtained. This curve provides quantitative information about the different phases of aggregation:

Lag Phase: An initial period with low fluorescence, corresponding to the formation of aggregation nuclei.

Elongation Phase: A rapid increase in fluorescence as the nuclei grow into fibrils by incorporating monomers.

Plateau Phase: A final stage where the fluorescence reaches a maximum, indicating that the pool of soluble peptide has been depleted and fibril formation has reached a steady state.

This assay is routinely used to study the aggregation kinetics of Aβ peptides, including the Aβ(16-22) fragment. researchgate.net The kinetic data can be analyzed to determine parameters such as the lag time and the apparent rate constant of fibril growth. researchgate.net Studies have shown that for Aβ(16-22), fibrillation can be rapid, and the kinetics can be well-described by a nucleation-elongation model, where primary nucleation is the rate-limiting step. researchgate.net

Table 4: Phases of Amyloid Fibril Formation as Monitored by Thioflavin T Fluorescence

PhaseDescriptionFluorescence Signal
Lag PhaseNucleation; formation of initial ordered aggregates.Low and stable
Elongation PhaseRapid growth of fibrils from nuclei.Steeply increasing
Plateau PhaseEquilibrium is reached; monomer concentration is depleted.High and stable

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. jasco-global.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing distinct spectra for different secondary structural motifs like α-helices, β-sheets, and random coils.

For Amyloid β (Aβ) fragments like Aβ(16-22), CD spectroscopy is instrumental in monitoring conformational changes during aggregation. jasco-global.com The Aβ(16-22) fragment, known for its role in the hydrophobic core of the full-length Aβ peptide, readily assembles into amyloid-like fibrils. nih.gov CD studies reveal that the peptide's conformation is highly sensitive to its environment, such as the solvent used. In hexafluoro-2-propanol (HFIP), a solvent known to induce α-helical structures, Aβ(11-28) variants surprisingly showed a high content of β-sheet conformation. researchgate.net The aggregation process for these variants, triggered by adding water to the HFIP solution, was consistent with a model involving an α-helix-containing intermediate. researchgate.net

In a comparative study, the CD spectrum of self-assembled Aβ(16-22) displayed a negative band around 221 nm and an intense positive band at approximately 199 nm, which is suggestive of a twisted β-sheet structure. acs.org A variant, Aβ(16-22)(F20Y), exhibited a different CD spectrum with a negative band at ~216 nm and a positive one at ~191 nm, indicating a distinct, non-twisted β-sheet conformation. acs.org These findings highlight how subtle changes in the amino acid sequence can influence the secondary structure at the molecular level.

Furthermore, studies on Aβ(16-22) analogues in fluorinated alcohols like trifluoroethanol (TFE) and HFIP have shown that the environment dictates the secondary structure. For instance, the AβFY variant in TFE adopts a β-conformation, while in a 20% HFIP solution, it suggests the presence of both α-helical and β-structures. nih.gov This environmental sensitivity is a key factor in the peptide's aggregation pathway.

Table 1: Secondary Structure of Aβ(16-22) and Variants by CD Spectroscopy

Peptide Variant Solvent/Condition Observed Secondary Structure Spectral Features
Aβ(16-22) Self-assembled in buffer Twisted β-sheet Negative band at ~221 nm; Positive band at ~199 nm acs.org
Aβ(16-22)(F20Y) Self-assembled in buffer Distinct β-sheet Negative band at ~216 nm; Positive band at ~191 nm acs.org
AβFY TFE β-conformation Indicates β-structure nih.gov
AβFY 20% HFIP α-helix and β-structure Suggests structural heterogeneity nih.gov

| AβYF | 20% HFIP | α-helical conformation | May arise from structural heterogeneity of aggregates nih.gov |

Infrared (IR) and Nanospectroscopy Techniques (e.g., ATR-FTIR, AFM-IR)

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides detailed information about the vibrational modes of peptide bonds and thus their secondary structure. The amide I band (1600–1700 cm⁻¹) is especially sensitive to the peptide backbone conformation. For amyloid structures, a strong peak around 1620–1630 cm⁻¹ is characteristic of intermolecular β-sheets, while a minor peak or shoulder near 1690 cm⁻¹ can indicate an antiparallel arrangement of the β-strands. nih.govmdpi.com

Studies using FTIR on a modified Aβ(16-22) peptide in D₂O showed a prominent peak at 1624 cm⁻¹ and another at 1690 cm⁻¹, which are characteristic features of amyloid fibrils composed of antiparallel β-sheets. nih.gov Similarly, FTIR analysis of a self-assembling AAKLVFF peptide, based on the Aβ(16-20) sequence, revealed a peak at 1625 cm⁻¹ associated with β-sheets. core.ac.uk

The advent of nanospectroscopy techniques, such as Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy, has enabled the correlation of topographical information with chemical structure at the nanoscale. mdpi.comrsc.org This is particularly valuable for studying heterogeneous samples containing different aggregated species, from oligomers to mature fibrils. mdpi.com AFM-IR can overcome the spatial resolution limits of conventional IR spectroscopy, allowing for the acquisition of spectra from individual fibrillar structures. mdpi.comrsc.org

Research using AFM-IR on Aβ(16-22) has provided unprecedented insights into its aggregation pathway. These studies have shown that the peptide undergoes a structural transition during fibril maturation. biorxiv.org Early-stage aggregates, including oligomers and protofibrils, were found to possess an ordered parallel β-sheet structure. biorxiv.org As the fibrils mature, they transform into the more commonly observed antiparallel β-sheet conformation. biorxiv.org This finding contrasts with the known aggregation pathway of the full-length Aβ peptide, highlighting the unique assembly mechanism of the Aβ(16-22) fragment. biorxiv.org

Table 2: IR Spectral Bands for Aβ(16-22) Aggregate Structures

Technique Aggregate Type Amide I Peak Position (cm⁻¹) Inferred Secondary Structure
AFM-IR Early-stage aggregates (Oligomers) ~1630 cm⁻¹ (major), ~1660 cm⁻¹ (major) Parallel β-sheet and random/α-helical mdpi.combiorxiv.org
AFM-IR Mature Fibrils ~1630 cm⁻¹ (major) Antiparallel β-sheet (transition from parallel) mdpi.combiorxiv.org
ATR-FTIR Aβ(16-22)-DₘK* Fibrils 1624 cm⁻¹, 1690 cm⁻¹ Antiparallel β-sheets nih.gov

| FTIR | AAKLVFF Fibrils | 1625 cm⁻¹ | β-sheet core.ac.uk |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a crucial imaging technique for the direct visualization of the morphology of amyloid aggregates. By staining samples with heavy metals like uranyl acetate, TEM provides high-contrast images that reveal the size, shape, and structure of fibrils, protofibrils, and other oligomeric species.

TEM studies of Aβ(16-22) and its enantiomeric forms have revealed distinct morphological features. The self-assembled L-Aβ(16-22) and D-Aβ(16-22) peptides both form flexible, twisted fibrils with an average width of 11.8 ± 0.5 nm. nih.gov In contrast, an equimolar mixture of the L- and D-enantiomers assembles into rigid, semi-crystalline structures with significantly different morphologies. nih.gov Another study comparing Aβ(16-22) with its Aβ(16-22)(F20Y) analogue found that while both formed long fibers, their widths were considerably different: Aβ(16-22) fibrils were 7.6 ± 1.6 nm wide, whereas the Aβ(16-22)(F20Y) fibrils were nearly twice as wide at 14.3 ± 4.2 nm. acs.org

Time-resolved TEM studies have also captured the evolution of aggregate morphology. For an Aβ(16-22) mutant (E22Q), early assemblies formed after one hour were wide ribbons up to 40 nm in width. researchgate.net After 20 days of incubation, these structures matured into narrower, more defined fibers with a width of 11.6 ± 1.2 nm. researchgate.net This morphological transformation often accompanies the underlying changes in secondary structure detected by spectroscopic methods. researchgate.net Furthermore, the application of liquid-phase TEM (LP-TEM) is an emerging frontier, offering the potential to observe the dynamic processes of Aβ oligomer formation and protofibril growth in real-time within a liquid environment. biorxiv.org

Table 3: Morphological Data of Aβ(16-22) Aggregates from TEM

Peptide Variant Aggregate Morphology Average Width/Dimensions
L-Aβ(16-22) Flexible, twisted fibrils 11.8 ± 0.5 nm nih.gov
D-Aβ(16-22) Flexible, twisted fibrils 11.8 ± 0.5 nm nih.gov
L/D-Aβ(16-22) Mixture Rigid, semi-crystalline structures Distinct from single enantiomers nih.gov
Aβ(16-22) Fibrils 7.6 ± 1.6 nm acs.org
Aβ(16-22)(F20Y) Fibrils 14.3 ± 4.2 nm acs.org
Aβ(16-22)E22Q Wide ribbons (1 hour) Up to 40 nm researchgate.net

| Aβ(16-22)E22Q | Mature fibers (20 days) | 11.6 ± 1.2 nm researchgate.net |

Table of Compounds

Compound Name
Amyloid β-Protein (16-22) Trifluoroacetate
Amyloid β-Protein (11-28)
Aβ(16-22)(F20Y)
AβFY
AβYF
Aβ(16-22)E22Q
L-Aβ(16-22)
D-Aβ(16-22)
AAKLVFF
Trifluoroethanol (TFE)
Hexafluoro-2-propanol (HFIP)
Uranyl acetate

Computational Modeling and Simulation of Amyloid B Protein 16 22

Monte Carlo Simulations

Monte Carlo (MC) simulations offer a different approach to studying Aβ(16-22) aggregation by exploring the system's phase space through random moves rather than by integrating equations of motion. This method is particularly well-suited for thermodynamic analysis. nih.gov

Unbiased MC simulations using a sequence-based atomic model with effective potentials for hydrogen bonds and hydrophobicity have been used to study systems of up to six Aβ(16-22) peptides. nih.gov These simulations found that while an isolated peptide exists mainly as a random coil, systems with three or more chains readily form aggregated structures with high β-sheet content. nih.gov The results also confirmed a preference for antiparallel β-strand arrangements. nih.gov More recently, lattice Monte Carlo simulations have been employed to capture the aggregation pathways of ten Aβ(16-22) peptides over very long timescales (billions of steps), providing further insight into the multi-step mechanisms of fibril formation. aip.org

Computational Prediction of Phase Behavior and Stability

Understanding the thermodynamic stability of different Aβ(16-22) states is crucial for predicting its aggregation behavior under various conditions. Coarse-grained MD simulations have been used to construct an equilibrium concentration-temperature phase diagram for the peptide. pnas.orgnih.gov

These simulations predict that the only thermodynamically stable phases are the monomeric solution phase and the macroscopic fibrillar phase. pnas.orgnih.gov Between these, a hierarchy of metastable phases, including various oligomeric states, exists. pnas.org The boundary between the solution and fibril phases (the solubility line) was determined by calculating the temperature-dependent solubility of an infinitely large Aβ(16-22) fibril. whiterose.ac.ukpnas.org The predictions from this in silico phase diagram showed good agreement with experimental observations of fibril formation from transmission electron microscopy, validating the computational approach. whiterose.ac.uknih.gov

Simulations also provide insights into the stability of different oligomeric forms. For instance, studies comparing homogenous Aβ(16-22) hexamers to mixed systems with other amyloidogenic peptides found that the homogenous Aβ(16-22) hexamers were more stable, likely due to a combination of aromatic, hydrophobic, and charged inter-peptide interactions. biorxiv.orgnih.gov Other simulations have shown that interactions with certain ionic liquids can weaken the hydrophobic core of Aβ(16-22) aggregates, leading to smaller, less ordered structures and inhibiting ordered aggregation. acs.org

Elucidation of Molecular Interactions and Conformational Dynamics

Computational modeling and simulation have become indispensable tools for investigating the molecular underpinnings of Amyloid β-Protein (16-22) (Aβ(16-22)) aggregation at a level of detail inaccessible to many experimental techniques. These methods provide atomistic and coarse-grained insights into the peptide's conformational landscape and the specific non-covalent interactions that drive its self-assembly into oligomers and fibrils.

Molecular dynamics (MD) simulations, in particular, have been extensively used to map the conformational transitions and aggregation pathways of Aβ(16-22). rsc.orgjst.go.jp The Aβ(16-22) fragment, with the amino acid sequence KLVFFAE, is frequently chosen for these studies because it is a key amyloidogenic region of the full-length Aβ peptide, aggregates more readily, and is computationally less demanding to simulate. jst.go.jpnih.govaip.org Simulations starting with multiple Aβ(16-22) peptides in a random coil state have successfully demonstrated their spontaneous aggregation into structures rich in β-sheets. nih.gov

Studies have revealed that the monomeric form of Aβ(16-22) in solution predominantly exists as a random coil, with minimal α-helical or β-strand content. nih.govpnas.org The critical step in aggregation is the conformational change from this disordered state to a more structured β-strand conformation, which is considered a primary rate-limiting step. biorxiv.org This transition allows the peptides to self-assemble through intermolecular interactions.

The primary forces governing the aggregation of Aβ(16-22) are a combination of electrostatic and hydrophobic interactions. nih.gov A crucial electrostatic interaction occurs between the positively charged N-terminal Lysine (B10760008) (Lys16) and the negatively charged C-terminal Glutamic acid (Glu22). jst.go.jpmdpi.com This attraction facilitates the formation of an antiparallel β-sheet arrangement, a structural motif consistently observed in simulations and corroborated by experimental solid-state NMR data. aip.orgjst.go.jppnas.org In addition to this electrostatic tether, the central hydrophobic core (residues 17-21: Leu-Val-Phe-Phe-Ala) plays a pivotal role. jst.go.jpaip.org Hydrophobic interactions, especially between the phenylalanine residues (Phe19 and Phe20), are significant drivers for the stacking and stabilization of the peptide backbone in a β-sheet conformation. jst.go.jp

Simulations have characterized a variety of oligomeric species, from dimers and trimers to larger assemblies like hexamers and octamers. nih.govpnas.orgbiorxiv.org These oligomers are not static but exist in a dynamic equilibrium of various morphologies, including stacked β-sheets and β-barrel-like structures. biorxiv.org High-temperature MD simulations have explored the stability of different β-sheet arrangements, concluding that while several orientations are possible, the antiparallel β-sheet is the most energetically favorable and stable form for Aβ(16-22). pnas.org

The environment significantly influences the conformational dynamics. Aggregation is markedly accelerated at hydrophilic/hydrophobic interfaces, such as an air-water interface. jst.go.jpnih.govaip.org Simulations show that peptides preferentially migrate to and concentrate at these interfaces, which increases the likelihood of intermolecular encounters and subsequent aggregation. jst.go.jpnih.gov Furthermore, factors like pH can modulate these interactions; simulations at neutral and acidic pH show differences in the probability of β-strand alignments and the relative contributions of electrostatic versus van der Waals interactions to oligomer stability. researchgate.net

The following tables summarize key findings from various computational studies on Aβ(16-22).

Research Findings from Computational Studies

Computational MethodSystem SimulatedKey Findings on Conformation and DynamicsReference
Molecular Dynamics (MD)Aβ(16-22) hexamersPeptides formed antiparallel, β-barrel-like structures. A conformational transition from a helical to a coiled state is a rate-limiting step in aggregation. biorxiv.org
MD with Umbrella SamplingAβ(16-22) dimer in water and ionic liquidsObserved transitions between β-sheet and α-helix conformations. Intramolecular hydrogen bonds stabilize the helix, while intermolecular hydrogen bonds stabilize the β-sheet. rsc.orgrsc.org
High-Temperature MDAβ(16-22) octamersAntiparallel β-sheet orientation is the most likely stable form, consistent with solid-state NMR data. pnas.org
All-Atom MD100 Aβ(16-22) peptides at an air-water interfacePeptides moved to the interface, which accelerated aggregation and the formation of antiparallel β-sheets. aip.org
Replica Exchange Molecular Dynamics (REMD)Aβ(16-22) octamers at neutral and acidic pHElectrostatic interactions are stronger at neutral pH, while van der Waals interactions are slightly stronger at acidic pH, affecting β-sheet alignment. researchgate.net
Thermodynamic SimulationsSystems of 1, 3, and 6 Aβ(16-22) peptidesIsolated peptide is mainly a random coil. Multi-chain systems form aggregated structures with high β-sheet content; large parallel β-sheets are unlikely. nih.gov

Key Intermolecular Interactions in Aβ(16-22) Aggregation

Strategies for Modulating Amyloid B Protein 16 22 Aggregation

Small Molecule Inhibitors

Small molecule inhibitors represent a promising therapeutic avenue for targeting Aβ(16-22) aggregation. These compounds are typically characterized by their ability to interact with the peptide and disrupt the forces driving its self-assembly.

Polyphenolic compounds, naturally occurring in various plants, have been identified as potent inhibitors of Aβ(16-22) aggregation. Among these, myricetin (B1677590) and rosmarinic acid have been extensively studied for their inhibitory effects. jst.go.jpnih.govjst.go.jpnih.gov Molecular dynamics simulations have shown that both myricetin and rosmarinic acid can effectively inhibit the dimerization of Aβ(16-22) peptides, which is an early step in the aggregation cascade. jst.go.jp

The inhibitory mechanism of polyphenolic compounds involves a multi-faceted approach that disrupts the key interactions necessary for Aβ(16-22) aggregation. The aggregation of Aβ(16-22) is primarily driven by electrostatic attraction between the charged residues Lys16 and Glu22, as well as hydrophobic interactions. nih.govmdpi.com

Myricetin has been found to interact with glutamic acid and phenylalanine residues of the Aβ(16-22) fragment. jst.go.jpnih.gov These interactions are significant as they can induce the formation of helical structures within the peptide, making it structurally less favorable to form the β-sheets that are characteristic of amyloid fibrils. jst.go.jpjst.go.jpnih.gov By promoting a non-aggregating conformation, myricetin effectively hinders the aggregation process.

Rosmarinic acid, on the other hand, primarily interacts with glutamic acid and lysine (B10760008) residues. jst.go.jpnih.gov Through these interactions, it reduces the hydrophilic interactions between Aβ(16-22) peptides, thereby preventing their close association. jst.go.jpjst.go.jpnih.gov Both polyphenols have been shown to reduce the number of residues forming intermolecular antiparallel β-sheets when in proximity to the Aβ(16-22) peptides. jst.go.jp

Polyphenolic CompoundKey Interacting Aβ(16-22) ResiduesPrimary Mechanism of InhibitionEffect on Peptide Conformation
MyricetinGlutamic acid, PhenylalanineDisrupts hydrophobic interactions and induces helical structures.Promotes helix formation, preventing β-sheet aggregation.
Rosmarinic AcidGlutamic acid, LysineReduces hydrophilic interactions between peptides.Inhibits close association of peptides, hindering β-sheet formation.

Recent research has also highlighted the potential of indanone-carbamate based molecules as inhibitors of Aβ(16-22) aggregation. acs.orgnih.gov All-atom molecular dynamics simulations have revealed that these molecules interact with the Aβ(16-22) peptides and destabilize the pre-formed β-sheet structures primarily through hydrophobic interactions. acs.orgnih.gov These inhibitors demonstrate a strong interaction with the central hydrophobic core of the peptide, which is rich in aromatic phenylalanine residues. nih.gov

Peptide-Based Inhibitors

Peptide-based inhibitors offer a more targeted approach to preventing Aβ(16-22) aggregation. These are often designed based on the Aβ sequence itself to specifically interfere with its self-assembly.

Beta-sheet breaker (BSB) peptides are short synthetic peptides designed to bind to amyloidogenic proteins and disrupt their aggregation. Two well-studied examples are LPFFD and KLVFF. nih.gov All-atom simulations have indicated that LPFFD interferes with the aggregation of Aβ(16-22) peptides to a greater extent than KLVFF. nih.gov This difference in inhibitory potency is attributed to a stronger binding affinity of LPFFD to the Aβ(16-22) peptide. nih.gov

The primary mechanism of action for beta-sheet breaker peptides is direct binding to the Aβ(16-22) peptide. consensus.app This binding occurs at the aggregation-prone regions of the peptide, effectively blocking the sites required for self-assembly and nucleation. consensus.app By occupying these critical binding sites, the BSB peptides prevent the Aβ(16-22) monomers from interacting with each other, thereby inhibiting the initial steps of aggregation. consensus.app The hydrophobic interactions between the inhibitor peptides and the Aβ(16-22) peptide play a crucial role in this association. nih.gov

Beta-Sheet Breaker PeptideRelative Inhibitory PotencyPrimary Mechanism of Action
LPFFDHigherBinds strongly to Aβ(16-22), interfering with oligomerization.
KLVFFLowerBinds to Aβ(16-22) to disrupt aggregation.

Influence of Metal Ions on Aggregation State and Structure (e.g., Zn2+)

Metal ions, particularly zinc (Zn2+), are known to be enriched in the amyloid plaques characteristic of Alzheimer's disease and can significantly modulate the aggregation process of amyloid-β (Aβ) peptides. pnas.org While many studies focus on the full-length Aβ peptide, the principles of metal ion interaction are relevant to its fragments, including Amyloid β-Protein (16-22). The presence of metal ions can alter aggregation pathways, kinetics, and the morphology of the resulting aggregates. nih.gov

Research indicates that Zn2+ can rapidly induce the aggregation of Aβ peptides, often shortening or eliminating the lag phase typically associated with fibrillization. pnas.orgnih.gov However, instead of promoting the formation of well-ordered, mature amyloid fibrils, Zn2+ often redirects the aggregation pathway towards the formation of amorphous aggregates and stable oligomeric species. nih.govnih.govresearchgate.net These oligomers are considered by many to be the primary cytotoxic species in Alzheimer's disease. biorxiv.org Studies have shown that while low concentrations of Zn2+ may have a protective effect, higher concentrations can enhance Aβ toxicity. nih.gov

The interaction with Zn2+ can lead to significant structural changes in the peptide assemblies. While the core Aβ(16-22) fragment is known to form fibrils with an antiparallel β-sheet orientation, the presence of metal ions can disrupt this ordered arrangement. researchgate.netnih.gov Zn2+ coordination can promote more structurally diverse and less uniform aggregates. pnas.org For instance, at high concentrations of certain ions, a switch from an antiparallel to a parallel β-sheet arrangement has been observed in aggregation simulations of Aβ(16-22). researchgate.net This ion-mediated destabilization of fibril structure is attributed to the disruption of the β-sheet rich crystalline structure and the hydrogen bonds within the aggregate. researchgate.net While the primary high-affinity Zn2+ binding sites (Histidine residues) are located in the N-terminal (1-16) region of the full-length peptide, the Aβ(16-22) sequence does contain potential metal-coordinating residues like Glutamic acid (E22). pnas.orgnih.gov

ConditionPrimary Aggregation ProductStructural CharacteristicsEffect on Fibrillization
Aβ(16-22) aloneOrdered FibrilsAntiparallel β-sheet structure nih.govnih.govTypical nucleation-dependent fibril growth
Aβ(16-22) + Zn2+Oligomers, Amorphous Aggregates nih.govresearchgate.netLess uniform, polymorphic structures; potential shift in β-sheet arrangement pnas.orgresearchgate.netFibril formation is often inhibited or delayed, while oligomer formation is promoted nih.govnih.gov
Table 1. Influence of Zn2+ on the Aggregation of Amyloid-β Peptides.

Steric and Sequence Effects on Aggregation Propensity (e.g., F19W mutation)

The primary amino acid sequence and the steric properties of the side chains are fundamental determinants of a peptide's propensity to aggregate. nih.gov Even single-point mutations within a short amyloidogenic fragment like Aβ(16-22) can dramatically alter the kinetics and thermodynamics of self-assembly. The central hydrophobic core of Aβ (residues 17-21, LVFFA) is crucial for aggregation, and modifications within this region can have profound effects. nih.gov

A clear illustration of steric and sequence effects is the F19W mutation in the Aβ(16-22) peptide, where Phenylalanine (F) at position 19 is substituted with Tryptophan (W). Phenylalanine and Tryptophan are both aromatic amino acids, but Tryptophan possesses a significantly bulkier indole side chain. This substitution introduces a major steric hindrance that disrupts the delicate packing of peptide backbones required for forming ordered β-sheets.

Replica exchange molecular dynamics (REMD) simulations have shown that substituting F19 with the bulkier Tryptophan significantly reduces the β-sheet content in Aβ(16-22) octamers. acs.orgresearchgate.net This steric disruption hinders the formation of the ordered β-barrels and bilayer β-sheets that are characteristic of the wild-type peptide assembly. acs.org Instead, the F19W mutation enhances the population of disordered, coil-like aggregates. acs.orgresearchgate.net The hydrophobic and aromatic stacking interactions between F19 residues in the wild-type peptide are essential for the formation of stable, ordered oligomers; the introduction of the larger Tryptophan side chain disrupts these critical interactions, thereby inhibiting fibrillogenesis. acs.org This highlights how a single amino acid change, driven by steric effects, can fundamentally alter the aggregation pathway, favoring disordered species over structured fibrils.

Peptide VariantKey Structural FeatureEffect on β-Sheet ContentPredominant Aggregate Type
Wild-Type Aβ(16-22) (KLVFFAE)Phenylalanine at position 19High propensity for β-sheet formation nih.govOrdered structures (β-barrels, bilayer β-sheets) acs.org
Aβ(16-22) F19W Mutant (KLVW FAE)Tryptophan at position 19 (bulkier side chain)Significantly reduced β-sheet content acs.orgresearchgate.netDisordered aggregates acs.orgresearchgate.net
Table 2. Comparison of Aggregation Propensity between Wild-Type Aβ(16-22) and its F19W Mutant.

Role of Amyloid B Protein 16 22 in Research for Broader Amyloid Diseases

Insights into Full-Length Amyloid-β Aggregation

Research on Amyloid β-Protein (16-22) has provided fundamental insights into the aggregation process of the full-length Aβ peptide, which is a hallmark of Alzheimer's disease. nih.gov This fragment is known to play a critical role in the initial stages of aggregation. mdpi.comnih.gov

Studies have shown that Aβ(16-22) rapidly forms fibrils within minutes to seconds in aqueous solutions, a process that is well-described by the nucleation-elongation model. nih.govacs.org In this model, the initial formation of a nucleus (primary nucleation) is the rate-limiting step. nih.govresearchgate.net This nucleus is estimated to consist of six to seven peptide molecules. nih.govresearchgate.net Once the nucleus is formed, it seeds the rapid elongation into thin fibers and eventually mature fibrils. nih.gov

Molecular dynamics simulations and experimental studies have revealed the specific molecular interactions that drive this aggregation. The process is heavily influenced by both electrostatic and hydrophobic interactions. nih.govresearchgate.net A key feature of Aβ(16-22) aggregation is the formation of intermolecular antiparallel β-sheets. jst.go.jpnih.gov This structure is facilitated by the electrostatic attraction between the positively charged Lysine (B10760008) (K) at position 16 and the negatively charged Glutamic acid (E) at position 22, as well as hydrophobic interactions involving the central L-V-F-F-A sequence. mdpi.comjst.go.jp The β-strand conformation extends across the hydrophobic segment from Leu17 through Ala21. acs.org This antiparallel arrangement has also been suggested to occur in the toxic oligomers of the full-length Aβ peptide. ucla.edu

Aspect of AggregationKey Findings from Aβ(16-22) ResearchRelevance to Full-Length AβReferences
Aggregation KineticsFollows a nucleation-elongation model with rapid fibrillation.Provides a model for the fundamental steps of fibril formation. nih.gov, researchgate.net, acs.org
Driving ForcesDominated by hydrophobic interactions and electrostatic attraction between K16 and E22.Highlights the key interactions that likely initiate and stabilize full-length Aβ aggregates. nih.gov, jst.go.jp, mdpi.com
Core StructureForms intermolecular antiparallel β-sheets.This structure is believed to be present in early oligomers and fibrils of full-length Aβ. nih.gov, jst.go.jp, ucla.edu
Early MechanismServes as a model for the initial dimerization and oligomerization events.Offers insights into the critical, yet transient, early stages of the full-length peptide's pathogenic aggregation. nih.gov

Contribution to Understanding Amyloid Polymorphism

Amyloid fibrils can exhibit structural diversity, a phenomenon known as polymorphism, where the same protein can form a range of structurally distinct fibril morphologies. nih.govportlandpress.com This polymorphism is significant as different fibril structures may be associated with varying levels of toxicity and different disease pathologies. nih.govbiorxiv.org Aβ(16-22) has been instrumental in exploring the molecular basis of this phenomenon.

Studies have demonstrated that the morphology of Aβ(16-22) aggregates is highly sensitive to environmental conditions, such as pH. nih.gov By modifying the N-terminus of the peptide and adjusting the pH of the solution, researchers have been able to induce the formation of a wide range of structures, including lamellar sheets, helical tapes, and peptide nanotubes, all driven by the underlying β-sheet formation. nih.gov This highlights how subtle changes in electrostatic interactions can direct the self-assembly process toward different supramolecular outcomes. nih.gov

Furthermore, research into Aβ(16-22) and other short Aβ segments has helped define different types of amyloid polymorphism at a molecular level:

Packing Polymorphism: This occurs when the same peptide segment packs in distinct ways, creating different steric-zipper structures, which are the tightly packed mating sheets that form the spine of the fibril. nih.govpnas.org

Segmental Polymorphism: In this type, different segments of the same protein are capable of forming the core fibril structure. nih.gov While Aβ(16-22) itself represents a key segment, studies on its stability and structure provide a basis for understanding how different regions of the full-length Aβ can contribute to the fibril core. nih.gov

Solid-state NMR and X-ray crystallography studies on Aβ(16-22) have provided high-resolution details about its fibrillar structure, confirming an antiparallel β-sheet organization. acs.orgucla.edu This detailed structural information serves as a foundational model for building more complex atomic models of the polymorphic structures of full-length Aβ(1-40) and Aβ(1-42) fibrils. pnas.org Understanding the forces and interfaces that stabilize these different polymorphic forms is crucial for deciphering the structural basis of amyloid diseases. nih.gov

Development of General Anti-Amyloidogenic Strategies

Given its central role in initiating aggregation, Aβ(16-22) is an important target and a valuable tool for developing and testing general anti-amyloidogenic strategies. The goal of these strategies is to inhibit the aggregation process, either by preventing the initial formation of oligomers or by disrupting pre-formed aggregates. mdpi.comjst.go.jp

Numerous studies have used Aβ(16-22) to screen for and understand the mechanisms of potential inhibitor molecules:

Polyphenols: Compounds like myricetin (B1677590) and rosmarinic acid have been shown to inhibit the aggregation of Aβ(16-22). mdpi.comjst.go.jp Molecular dynamics simulations revealed that these molecules work through different mechanisms. Myricetin interacts with specific amino acids (glutamic acid and phenylalanine) to induce a helical structure in the peptide, making it difficult to form β-sheets. jst.go.jp Rosmarinic acid, on the other hand, interacts with glutamic acid and lysine, disrupting the hydrophilic interactions between peptide chains. jst.go.jpbohrium.com

Small Molecules: Other small molecules, including indanone-carbamate based compounds, have been investigated for their ability to disrupt Aβ(16-22) aggregation. nih.govacs.org These inhibitors often work by interacting with the central hydrophobic core of the peptide, thereby destabilizing the organized β-sheet structure. nih.govacs.org

Peptide-Based Inhibitors: Peptides derived from the KLVFF sequence itself are a major area of research. exonpublications.com By introducing specific mutations—for example, changing phenylalanine to tryptophan and glutamic acid to lysine (creating KLVFWAK)—researchers can design peptides that bind to Aβ aggregates but are themselves non-aggregating due to electrostatic repulsion. nih.gov These modified peptides can interfere with the nucleation of Aβ and convert aggregates into non-toxic forms. exonpublications.com

Biological Molecules: Even naturally occurring molecules like Adenosine Triphosphate (ATP) have been shown to prevent Aβ(16-22) fibrillation. nih.gov ATP interacts with the peptide through hydrogen bonding and other interactions, ultimately preventing its aggregation. nih.gov

By using the Aβ(16-22) fragment, researchers can efficiently test and refine these inhibitory strategies at the molecular level, providing a pathway to developing drugs for Alzheimer's disease and other amyloid-related disorders. mdpi.comjst.go.jp

Inhibitor ClassExample(s)Mechanism of Action on Aβ(16-22)References
PolyphenolsMyricetin, Rosmarinic AcidInduces helical structures or disrupts inter-peptide interactions. jst.go.jp, mdpi.com, bohrium.com
Small MoleculesIndanone-carbamate derivativesInteracts with the hydrophobic core to destabilize β-sheets. nih.gov, acs.org
Peptide-BasedKLVFWAKBinds to Aβ aggregates and prevents further fibrillation through steric and electrostatic hindrance. exonpublications.com, nih.gov
Biological MoleculesAdenosine Triphosphate (ATP)Interacts via hydrogen bonding and π-π stacking to prevent peptide self-assembly. nih.gov

Applications in Nanomaterials and Biopharmaceutical Optimization

The Aβ(16-22) peptide is also a valuable tool in the fields of materials science and biopharmaceutical development, where its self-assembling properties are both a subject of study and a model for practical applications.

In the realm of nanomaterials , Aβ(16-22) is used to study the interactions between amyloidogenic peptides and synthetic surfaces. The formation of amyloid fibrils can be significantly influenced by the presence of nanoparticles, and understanding this interaction is crucial for both therapeutic and materials science applications. mdpi.comnih.gov

Surface-Induced Conformational Changes: Molecular dynamics simulations have shown that the conformation of Aβ(16-22) can change depending on the specific metal surface it interacts with (e.g., different facets of gold or silver). mdpi.com For instance, a gold surface might promote fibril-like conformations while another inhibits them, which could explain the size-dependent effects of gold nanoparticles on fibrillation. mdpi.com

Development of Diagnostic and Therapeutic Nanomaterials: Nanomaterials are being developed to detect and inhibit the formation of toxic amyloid oligomers. beilstein-journals.org Carbon-based nanomaterials, for example, can interact with amyloid structures due to their hydrophobic surfaces. nih.gov Gold nanorods have been used to promote amyloid nucleation under controlled conditions or, when combined with laser irradiation, to destroy Aβ fibrils. rsc.org Aβ(16-22) serves as a simple, effective model system to test the efficacy of these novel nanomaterials. wjarr.com

In biopharmaceutical optimization , predicting and controlling protein aggregation is a major challenge. Unwanted aggregation can compromise the efficacy and safety of peptide- or protein-based drugs.

Predicting Peptide Solubility: The aggregation behavior of Aβ(16-22) has been used to develop and validate computational models that predict peptide solubility. nih.govresearchgate.net By simulating the equilibrium between the solution phase and the fibrillar phase for Aβ(16-22), researchers can create thermodynamic phase diagrams. nih.govpnas.org

Optimizing Manufacturing: This in silico approach to predicting solubility is potentially very useful for optimizing the production and manufacturing of biopharmaceuticals, helping to identify conditions that minimize aggregation and maximize the stability of the final product. nih.govresearchgate.net The insights gained from Aβ(16-22) can be applied to the development of nanofiber scaffolds for tissue engineering as well. nih.gov

Q & A

Basic: What experimental methodologies are recommended to study the aggregation kinetics of Aβ(16-22) in vitro?

Aβ(16-22) is a core amyloidogenic fragment that serves as a model for studying β-sheet formation and fibril nucleation. Key methodologies include:

  • Thioflavin T (ThT) fluorescence assays to monitor β-sheet-rich fibril formation in real-time.
  • Transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize fibril morphology.
  • Circular dichroism (CD) spectroscopy to track secondary structural transitions from random coil to β-sheet.
  • Dynamic light scattering (DLS) to assess early oligomerization events.
    Ensure trifluoroacetic acid (TFA) residues from synthesis are thoroughly removed via dialysis or lyophilization, as residual TFA can alter pH and ionic strength, skewing aggregation kinetics .

Basic: How does the trifluoroacetate counterion influence the handling and storage of Aβ(16-22) peptides?

TFA is commonly used in peptide synthesis and purification due to its strong ion-pairing properties. However:

  • Residual TFA can interfere with cell-based assays (e.g., inhibiting proliferation at nM concentrations) and biophysical studies (e.g., altering solvent polarity).
  • Mitigation strategies : Lyophilize peptides repeatedly at neutral pH, use size-exclusion chromatography (SEC) for TFA removal, or substitute TFA with acetic acid for cell culture applications.
  • Store lyophilized peptides at -80°C under argon to prevent oxidation and truncation .

Advanced: How can researchers resolve contradictions in reported aggregation rates of Aβ(16-22) across different solvent systems?

Discrepancies often arise from variations in:

  • Solvent composition : TFA content, ionic strength (e.g., NaCl vs. phosphate buffers), and pH (optimal fibrillogenesis occurs near pI ~5.5).
  • Experimental design : Temperature control (aggregation accelerates at 37°C vs. 25°C) and peptide concentration (micromolar vs. millimolar).
  • Data normalization : Account for baseline ThT fluorescence variability using internal controls.
    Recommend standardized protocols (e.g., 20 μM peptide in 10 mM phosphate buffer, pH 7.4, 37°C) and cross-validation with NMR or SEC-MALS for oligomer size distribution .

Advanced: What computational approaches are used to model cross-amyloid interactions involving Aβ(16-22)?

Aβ(16-22) exhibits cross-seeding with other amyloidogenic peptides (e.g., IAPP(20-29)). Methodologies include:

  • Molecular dynamics (MD) simulations (all-atom or coarse-grained) to study β-barrel oligomer formation in mixed systems.
  • Clustering analysis to identify dominant conformers and eccentricity metrics to quantify structural stability.
  • Free-energy landscapes to compare homogeneous vs. heterogeneous aggregation pathways.
    These models predict that mixed systems adopt unique morphologies with enhanced cytotoxicity, necessitating experimental validation via TEM and cytotoxicity assays .

Advanced: How can researchers investigate the role of Aβ(16-22) in modulating amyloid precursor protein (APP) processing?

Aβ(16-22) may template full-length Aβ(1-42) aggregation, influencing APP metabolism:

  • Cell-free systems : Incubate Aβ(16-22) with APP fragments and monitor γ-secretase activity via Western blot or ELISA .
  • Gene expression profiling : Use RNA-seq or ChIP-seq to identify Aβ(16-22)-induced transcriptional changes (e.g., upregulation of pro-inflammatory genes).
  • Mutagenesis studies : Replace hydrophobic residues (e.g., Leu17, Phe19) to disrupt aggregation and assess APP processing efficiency .

Advanced: What strategies are effective in suppressing Aβ(16-22) aggregation using small-molecule inhibitors?

Rational design involves targeting:

  • Hydrophobic core (KLVFFA) : Aromatic inhibitors (e.g., curcumin derivatives) compete for π-π stacking.
  • Charged termini : Polyanionic compounds (e.g., heparin) disrupt electrostatic interactions.
  • Validation methods : Surface plasmon resonance (SPR) for binding affinity, NMR titration for residue-specific interactions, and cell-free seeding assays to quantify inhibition efficiency .

Advanced: How do denaturing agents (e.g., urea, guanidine HCl) alter the conformational equilibria of Aβ(16-22) monomers?

Denaturants shift the monomer↔oligomer equilibrium by:

  • Stabilizing disordered states via chaotropic effects, delaying nucleation.
  • Kinetic trapping : Use stopped-flow CD or single-molecule FRET to capture transient intermediates.
  • Thermodynamic analysis : Calculate ΔG of unfolding via thermal denaturation curves (monitored by CD or DSC). Contrast with MD simulations of solvent-peptide interactions .

Advanced: What analytical challenges arise in characterizing Aβ(16-22)-TFA adducts via NMR spectroscopy?

TFA complicates NMR studies by:

  • Obscuring proton signals (e.g., αH, amide NH) due to peak broadening.
  • Solutions : Use deuterated TFA or substitute with acetic acid. Employ heteronuclear (1H-13C) experiments to resolve overlapping peaks.
  • Quantitative analysis : Integrate 19F NMR to track TFA content post-purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.